molecular formula C11H21NO5 B122053 N-[tert-Butyloxycarbonyl]-6-hydroxy-DL-norleucine CAS No. 81505-64-8

N-[tert-Butyloxycarbonyl]-6-hydroxy-DL-norleucine

Cat. No.: B122053
CAS No.: 81505-64-8
M. Wt: 247.29 g/mol
InChI Key: BRFDKSWARKFUGQ-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

The primary target of N-[tert-Butyloxycarbonyl]-6-hydroxy-DL-norleucine, also known as N-Boc-6-hydroxy-D-norleucine, is the amino group in various compounds. This compound is often used in organic synthesis for the protection of amino groups .

Mode of Action

N-Boc-6-hydroxy-D-norleucine acts as a protecting group for amines in organic synthesis. The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The Boc group is stable to nucleophilic reagents, hydrogenolysis, and base hydrolysis , which allows it to protect the amino group during various reactions.

Biochemical Pathways

The biochemical pathway primarily affected by N-Boc-6-hydroxy-D-norleucine is the synthesis of peptides and other organic compounds. By protecting the amino group, this compound allows for selective formation of bonds of interest, while minimizing competing reactions with reactive functional groups .

Result of Action

The result of N-Boc-6-hydroxy-D-norleucine’s action is the protection of the amino group in various compounds, allowing for selective bond formation in organic synthesis. This can facilitate the synthesis of complex organic compounds, including peptides .

Action Environment

The action of N-Boc-6-hydroxy-D-norleucine is influenced by various environmental factors. For instance, the presence of a base such as sodium hydroxide is necessary for the addition of the Boc group to amines . Furthermore, the removal of the Boc group typically occurs under strong acidic conditions . Therefore, both the pH and the specific reagents present can significantly influence the action, efficacy, and stability of N-Boc-6-hydroxy-D-norleucine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[tert-Butyloxycarbonyl]-6-hydroxy-DL-norleucine typically involves multiple steps, starting from readily available raw materials. One common synthetic route includes the protection of amino groups followed by hydroxylation and subsequent deprotection . The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and efficiency, often incorporating continuous flow techniques and advanced purification methods to meet the demands of commercial applications .

Chemical Reactions Analysis

Types of Reactions

N-[tert-Butyloxycarbonyl]-6-hydroxy-DL-norleucine undergoes various chemical reactions, including:

Common Reagents and Conditions

Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve specific solvents and temperature controls to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

N-[tert-Butyloxycarbonyl]-6-hydroxy-DL-norleucine is utilized in various scientific research fields:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Explored for its therapeutic effects, particularly in the development of new drugs.

    Industry: Applied in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[tert-Butyloxycarbonyl]-6-hydroxy-DL-norleucine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for targeted applications in research and industry .

Properties

IUPAC Name

6-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO5/c1-11(2,3)17-10(16)12-8(9(14)15)6-4-5-7-13/h8,13H,4-7H2,1-3H3,(H,12,16)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRFDKSWARKFUGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCCCO)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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